Irak4-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20F2N8O |

|---|---|

Molecular Weight |

390.4 g/mol |

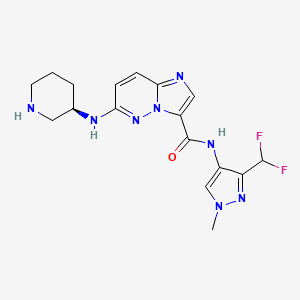

IUPAC Name |

N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-6-[[(3R)-piperidin-3-yl]amino]imidazo[1,2-b]pyridazine-3-carboxamide |

InChI |

InChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |

InChI Key |

UEBUQGYHDQFQRH-SNVBAGLBSA-N |

Isomeric SMILES |

CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)N[C@@H]4CCCNC4 |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of IRAK4-IN-17 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a series of potent Imidazo[1,2-b]pyridazine-based inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), including the notable compound IRAK4-IN-17. IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its integral role in the innate immune response has made it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This document outlines the quantitative SAR data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and development in this area.

Core Structure and Analogs

The central scaffold of the inhibitor series is the imidazo[1,2-b]pyridazine core. The SAR studies primarily explored modifications at the 3-position and the 6-position of this heterocyclic system to optimize potency and selectivity. This compound (also referred to as compound 5 in associated research) emerged from these studies as a highly potent inhibitor.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for the imidazo[1,2-b]pyridazine series of IRAK4 inhibitors. The data highlights how different substituents on the core structure influence the inhibitory activity against IRAK4, providing valuable insights for the rational design of new, more effective inhibitors.

| Compound | R1 | R2 | IRAK4 IC50 (nM) |

| 1 | H | H | >10000 |

| 2 | 4-methoxyphenyl | H | 12.1 |

| 3 | 4-(dimethylamino)phenyl | H | 2.1 |

| 4 | 4-(trifluoromethyl)phenyl | H | 11.5 |

| This compound (5) | 4-cyanophenyl | H | 1.3 |

| 6 | 3-cyanophenyl | H | 1.8 |

| 7 | 2-cyanophenyl | H | 11.9 |

| 8 | 4-cyanophenyl | CH3 | 12.5 |

| 9 | 4-cyanophenyl | F | 1.5 |

| 10 | 4-cyanophenyl | Cl | 2.5 |

| 11 | 4-cyanophenyl | OCH3 | >10000 |

Data extracted from Chen et al., European Journal of Medicinal Chemistry, 2020.[1]

Signaling Pathway

IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, ultimately driving the expression of pro-inflammatory cytokines. The inhibition of IRAK4 is a key strategy to interrupt this inflammatory cascade.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the development of this compound and its analogs.

Biochemical Kinase Assay (Generalized)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against IRAK4.

1. Reagents and Materials:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl2, BSA, and DTT. For example, 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[2]

-

IRAK4 Enzyme: Recombinant human IRAK4.

-

Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP).

-

ATP: Adenosine triphosphate.

-

Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.

-

Detection Reagent: Such as ADP-Glo™ Kinase Assay kit (Promega) which measures ADP production.[2]

-

Microplates: 96-well or 384-well plates suitable for the detection method.

2. Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should typically not exceed 1%.

-

Add the diluted compounds to the wells of the microplate. Include controls for no inhibitor (positive control) and no enzyme (negative control).

-

Add the IRAK4 enzyme to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Prepare a master mix of the substrate and ATP in the kinase buffer.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a specified time, for example, 45-60 minutes.[2][3]

-

Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.[2]

-

Read the luminescence on a plate reader.

-

The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for IRAK4 Inhibition in DLBCL Cell Lines

This protocol describes a method to assess the effect of IRAK4 inhibitors on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cells, particularly those with the MYD88 L265P mutation.[1]

1. Cell Lines and Culture:

-

OCI-LY10 and TMD8: Human ABC-DLBCL cell lines harboring the MYD88 L265P mutation.

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., CellTiter-Glo®):

-

Seed the DLBCL cells into 96-well plates at a predetermined density.

-

Add serial dilutions of the test compounds (like this compound) to the wells.

-

Incubate the plates for a specified period, typically 72 hours.

-

Allow the plates to equilibrate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Shake the plates for a few minutes to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

3. Western Blot Analysis for Pathway Inhibition:

-

Treat the DLBCL cells with various concentrations of the IRAK4 inhibitor for a specified time (e.g., 2 hours).[1]

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IRAK4 (p-IRAK4) and downstream signaling molecules like phosphorylated IKKα/β (p-IKKα/β) and phosphorylated NF-κB p65 (p-p65). Use antibodies against the total proteins and a housekeeping protein (e.g., β-actin) as loading controls.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the phosphorylated forms of these proteins indicates inhibition of the IRAK4 signaling pathway.[1]

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising foundation for the development of potent and selective IRAK4 inhibitors. The SAR data for this compound and its analogs clearly demonstrate that small modifications to the core structure can significantly impact inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these and other novel IRAK4 inhibitors. The ultimate goal is the development of new therapeutic agents that can effectively modulate the IRAK4 signaling pathway for the treatment of a variety of debilitating diseases.

References

Discovery and synthesis of Irak4-IN-17

An In-depth Technical Guide to the Discovery and Synthesis of Irak4-IN-17

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Designed for researchers, scientists, and drug development professionals, this document details the core pyrazolo[1,5-a]pyrimidine scaffold, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Discovery and Rationale

This compound, also referred to as Compound 5, emerged from a focused drug discovery campaign targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target. The core structure of this compound is a pyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold known for its utility in kinase inhibitor design. The development of this inhibitor series was guided by structure-based drug design and the optimization of physicochemical properties to achieve high potency and selectivity.

Quantitative Data Summary

The inhibitory activity and physicochemical properties of this compound and its analogs are summarized below. The data highlights the potent and selective nature of these compounds.

| Compound | IRAK4 IC50 (nM) | hPBMC IC50 (nM) | Ligand Binding Efficiency (LBE) | PSA (Ų) | cLogD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |

| 1 | 110 | 2300 | 0.44 | 127 | -1.7 | 17 |

| This compound (Compound 5) | 1.3 | - | - | - | - | - |

Table 1: In vitro potency and physicochemical properties of lead compound 1 and the optimized this compound. Data for hPBMC IC50, LBE, PSA, cLogD, and Permeability for this compound were not available in the reviewed literature.

IRAK4 Signaling Pathway

IRAK4 is a central kinase in the MyD88-dependent signaling cascade downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.

Experimental Protocols

Synthesis of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides

The synthesis of the pyrazolo[1,5-a]pyrimidine core of this compound and its analogs is achieved through a multi-step process.

Step 1: Chlorination of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid The starting material, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is chlorinated using phosphorus oxychloride (POCl₃) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). This reaction is typically carried out at reflux to yield the 5-chloro intermediate.

Step 2: Amide Coupling The resulting 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is then coupled with the desired arylamine. This amide bond formation can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with the amine, or by using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.

Step 3: Nucleophilic Aromatic Substitution (SNAr) The 5-chloro group on the pyrazolo[1,5-a]pyrimidine ring is subsequently displaced by a variety of amines via a nucleophilic aromatic substitution reaction. This step is crucial for introducing diversity at the 5-position of the scaffold. The reaction is typically performed in a polar solvent like ethanol at reflux, often with a base to facilitate the reaction.

An alternative route involves the SNAr reaction of an amine with ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by saponification of the ester to the carboxylic acid, and subsequent amide coupling.

IRAK4 Inhibition Assay (Biochemical)

The in vitro potency of the synthesized compounds against IRAK4 is determined using a biochemical kinase assay. A typical protocol involves:

-

Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations.

-

A substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Human Peripheral Blood Mononuclear Cell (hPBMC) Assay

To assess the cellular activity of the inhibitors, a human PBMC assay is employed:

-

hPBMCs are isolated from whole blood.

-

The cells are pre-incubated with the test compound at various concentrations.

-

The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 pathway.

-

After a period of incubation, the supernatant is collected, and the levels of a downstream cytokine, such as IL-6 or TNF-α, are measured using an ELISA kit.

-

IC50 values are determined by plotting the cytokine inhibition against the compound concentration.

Conclusion

This compound is a potent and selective inhibitor of IRAK4, developed from a pyrazolo[1,5-a]pyrimidine scaffold. Its discovery and optimization were driven by a systematic approach involving chemical synthesis and biological evaluation. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and immunology who are interested in the development of novel anti-inflammatory and anti-cancer therapeutics targeting the IRAK4 signaling pathway.

Irak4-IN-17: A Selective Kinase Inhibitor Targeting the IRAK4 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a key upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical node in the inflammatory process. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Irak4-IN-17 is a potent and selective inhibitor of IRAK4, showing promise as a tool for studying IRAK4-mediated signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Data Summary

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency against its primary target, IRAK4, and exhibits selective activity in cellular models, particularly those with mutations that lead to constitutive activation of the IRAK4 pathway.

| Parameter | Value | Assay Type | Reference |

| IRAK4 IC50 | 1.3 nM | Biochemical Kinase Assay | [1][2] |

| OCI-LY10 Cell IC50 (MYD88 L265P) | 0.7 µM | Cell Viability Assay | [1] |

| TMD8 Cell IC50 (MYD88 L265P) | 1.2 µM | Cell Viability Assay | [1] |

| Ramos Cell IC50 (MYD88 WT) | 11.4 µM | Cell Viability Assay | [1] |

| HT Cell IC50 (MYD88 WT) | 40.1 µM | Cell Viability Assay | [1] |

Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to this complex, where it becomes autophosphorylated and, in turn, phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade involving the activation of TRAF6, TAK1, and ultimately the IKK complex and MAP kinases. The activation of these pathways culminates in the nuclear translocation of transcription factors such as NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines and other immune mediators.[3][4] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

IRAK4 Kinase Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of this compound against purified IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the IRAK4 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percent inhibition of IRAK4 activity against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

OCI-LY10, TMD8, Ramos, and HT cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[1]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of IRAK4 Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of IRAK4 and its downstream targets in response to this compound treatment.

Materials:

-

OCI-LY10 and TMD8 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat OCI-LY10 and TMD8 cells with varying concentrations of this compound (e.g., 0.3, 1, 3, and 10 µM) or vehicle control for 2 hours.[1]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow

The characterization of a selective kinase inhibitor like this compound typically follows a logical progression from initial identification to in-depth cellular and mechanistic studies.

Conclusion

This compound is a valuable research tool for elucidating the role of IRAK4 in health and disease. Its high potency and selectivity make it a suitable probe for investigating the intricacies of the IRAK4 signaling pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting IRAK4 in various pathological conditions. As with any experimental work, it is recommended to optimize the provided protocols for specific laboratory conditions and reagents.

References

IRAK4-IN-17: A Technical Guide on its Differential Effects on NF-κB and MAPK Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its central role in innate immunity has made it a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases.[1][2] IRAK4 exerts its influence through a dual mechanism: a kinase activity-dependent pathway and a kinase-independent scaffolding function.[4][5] This guide focuses on the effects of IRAK4-IN-17, a representative small molecule inhibitor of IRAK4's kinase activity. We will explore the nuanced impact of this inhibition on the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence indicates that inhibiting IRAK4's enzymatic function potently blocks specific downstream events, such as the activation of Interferon Regulatory Factor 5 (IRF5) and subsequent cytokine production, while having only a minimal effect on the activation of NF-κB and MAPK pathways, which are primarily dependent on IRAK4's scaffolding role.[4][5] This differential effect underscores the complexity of IRAK4 signaling and provides a strategic rationale for the development of targeted anti-inflammatory therapies.

Introduction: IRAK4 in Innate Immune Signaling

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via death domain interactions.[4] This initiates the assembly of a higher-order signaling complex known as the Myddosome. IRAK4, considered the "master IRAK," is the most upstream kinase in this complex and is indispensable for signal transduction.[1][3]

Once activated, IRAK4 phosphorylates IRAK1, which then recruits the E3 ubiquitin ligase TRAF6.[6][7] This complex dissociates from the receptor and activates downstream kinases like TGF-β-activated kinase 1 (TAK1) and MEKK3, ultimately leading to the activation of the NF-κB and MAPK (JNK, p38, ERK) signaling pathways.[1][6] These pathways are fundamental in orchestrating the transcriptional response that drives inflammation, including the production of pro-inflammatory cytokines and chemokines.[6] this compound is a small molecule designed to inhibit the kinase activity of IRAK4, thereby modulating these inflammatory responses.[2]

The Dual Role of IRAK4: Kinase Activity vs. Scaffold Function

Understanding the effect of this compound requires differentiating between the two primary functions of the IRAK4 protein.

-

Scaffold Function: Independent of its catalytic activity, IRAK4 serves as an essential scaffold for the assembly of the Myddosome complex.[4][5][8] This structural role is critical for bringing together MyD88, IRAK1/2, and TRAF6, thereby facilitating the proximity-induced activation of downstream signaling.[8] Evidence strongly suggests that this scaffolding function is sufficient for the activation of the canonical NF-κB and MAPK pathways.[4][5]

-

Kinase Activity: Upon recruitment to the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, most notably IRAK1.[7] This enzymatic activity is not essential for all TLR/IL-1R signaling but is critically required for the activation of a specific subset of downstream effectors, including the transcription factor IRF5, and for the robust production of many inflammatory cytokines.[4]

The diagram below illustrates this dual-function model and the specific point of intervention for a kinase inhibitor like this compound.

Effect of IRAK4 Kinase Inhibition on NF-κB and MAPK Pathways

A substantial body of evidence indicates that the catalytic activity of IRAK4 is largely dispensable for the activation of canonical NF-κB and MAPK signaling.[4][5] Studies using highly potent and selective IRAK4 kinase inhibitors, as well as cells from kinase-inactive IRAK4 knock-in mice, have demonstrated that while cytokine production is severely impaired, the activation of these two core pathways remains mostly intact.[5][6]

NF-κB Pathway Activation

The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription. Research shows that in human monocytes and murine macrophages, inhibition of IRAK4 kinase activity has a minimal effect on IκBα phosphorylation and degradation, and consequently, on the nuclear translocation of p65.[4][5] This suggests that the IRAK4 scaffold is the primary requirement for this pathway, likely by facilitating the activation of TRAF6 and downstream kinases such as MEKK3.[4][6] While some studies report a modest attenuation, the pathway is not abolished.[9]

MAPK Pathway Activation

Similarly, the activation of the three major MAPK cascades—p38, JNK, and ERK—is largely unaffected by the inhibition of IRAK4's kinase function.[5][6] The phosphorylation of these key kinases proceeds even in the absence of IRAK4 catalytic activity, indicating that the Myddosome assembly, orchestrated by IRAK4's scaffold function, is sufficient to trigger the MAPK signaling module.[4][5]

| Pathway Component | Effect of IRAK4 Kinase Inhibition | Primary IRAK4 Function Required | References |

| IκBα Phosphorylation/Degradation | Minimal to modest reduction | Scaffold | [4][5][6] |

| NF-κB p65 Nuclear Translocation | Minimally affected | Scaffold | [4][5] |

| p38 Phosphorylation | Minimally affected | Scaffold | [5][6][9] |

| JNK Phosphorylation | Minimally affected | Scaffold | [5][6][9] |

| IRF5 Nuclear Translocation | Abolished | Kinase | [4] |

| Pro-inflammatory Cytokines (e.g., TNF, CXCL10) | Strongly inhibited | Kinase | [4][5] |

Table 1: Summary of the effects of IRAK4 kinase inhibition on key signaling pathway components.

The IRAK4 Kinase-Dependent Axis: TAK1-IKKβ-IRF5

While the NF-κB and MAPK pathways are relatively spared, the kinase activity of IRAK4 is essential for activating the transcription factor IRF5.[4] This pathway appears to be a major conduit through which IRAK4's enzymatic function drives inflammation. The proposed signaling axis is: IRAK4 → TAK1 → IKKβ → IRF5 .[4]

Inhibition of IRAK4 kinase blocks the phosphorylation of IKKβ at Ser-177, which in turn prevents the phosphorylation and nuclear translocation of IRF5.[4] This is noteworthy because IKKβ is canonically known as the kinase that phosphorylates IκB to activate NF-κB. However, in this context, IRAK4 kinase activity directs IKKβ to activate IRF5 without significantly impacting the canonical NF-κB pathway.[4] This kinase-dependent pathway is responsible for the transcription of a specific subset of inflammatory genes, including key cytokines and chemokines.[4]

Experimental Protocols & Workflow

Reproducing and validating the effects of this compound requires specific cellular and molecular assays.

Western Blot for Phospho-protein Analysis

-

Cell Treatment: Plate primary human monocytes or bone marrow-derived macrophages (BMDMs) and allow them to adhere. Pre-treat with this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate cells with a TLR agonist (e.g., R848 for TLR7/8) for 5-30 minutes.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-p38, anti-phospho-IκBα, anti-phospho-IKKβ, total protein controls) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Cytokine Measurement by ELISA

-

Cell Treatment: Treat cells as described above, but with a longer stimulation time (e.g., 6-24 hours) to allow for cytokine accumulation.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.

-

ELISA Protocol: Perform ELISA for specific cytokines (e.g., TNFα, IL-6, CXCL10) according to the manufacturer's instructions, using the collected supernatants.

-

Data Analysis: Calculate cytokine concentrations based on the standard curve.

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cell Treatment & Crosslinking: Treat cells as described, typically with a 1-2 hour stimulation. Crosslink protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.

-

Lysis & Sonication: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear chromatin with protein A/G agarose beads. Incubate overnight at 4°C with antibodies specific to IRF5 or NF-κB p65 (or an IgG control).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes & Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes and reverse the crosslinks by heating at 65°C.

-

DNA Purification: Purify the DNA using spin columns.

-

qPCR: Perform quantitative PCR using primers designed for the promoter regions of target genes (e.g., CXCL10, TNF) known to contain IRF5 and NF-κB binding sites. Analyze the enrichment relative to the input and IgG control.[4]

Conclusion

This compound and other selective IRAK4 kinase inhibitors are powerful tools for dissecting the complex signaling network of the innate immune system. Their mechanism of action highlights a critical divergence in IRAK4's function: the scaffold-dependent activation of NF-κB and MAPK pathways versus the kinase-dependent activation of the IRF5 pathway. By selectively targeting the kinase function, these inhibitors can potently suppress the production of a key subset of pro-inflammatory cytokines while leaving other fundamental signaling pathways largely intact. This specificity presents a sophisticated therapeutic strategy, potentially offering a wider therapeutic window and a more favorable safety profile compared to broader-acting anti-inflammatory agents. Further research into the distinct roles of IRAK4's functions will continue to refine the development of next-generation immunomodulatory drugs.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]

- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IRAK4-IN-17 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] Upon activation, IRAK4 plays a pivotal role in the innate immune response by initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[4][5] Dysregulation of IRAK4 signaling is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and certain cancers, making it a compelling therapeutic target.[2][6]

IRAK4-IN-17 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.[6] This blockade prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, including IRAK1.[3][4] The inhibition of IRAK4 kinase activity ultimately leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in reduced production of inflammatory mediators.[4][7]

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular potency of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Assay Conditions | Reference |

| Biochemical IC50 | 1.3 nM | Recombinant IRAK4 | In vitro kinase assay | [8] |

| Cellular IC50 | 0.7 µM | OCI-LY10 (MYD88 L265P) | Cell viability (72h) | [8] |

| 1.2 µM | TMD8 (MYD88 L265P) | Cell viability (72h) | [8] | |

| 11.4 µM | Ramos (MYD88 WT) | Cell viability (72h) | [8] | |

| 40.1 µM | HT (MYD88 WT) | Cell viability (72h) | [8] |

Signaling Pathway Diagrams

The following diagrams illustrate the IRAK4 signaling pathway and the point of intervention for this compound.

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., THP-1, PBMCs, DLBCL cell lines)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Reconstitution of this compound:

-

Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of ~500 g/mol , check the manufacturer's data sheet) in 200 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Cell Seeding:

-

Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Suspension cells: Seed cells in appropriate culture vessels at a recommended density for the specific cell line and experiment.

-

-

Treatment:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

-

Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 2, 6, 24, 48, 72 hours), depending on the experimental endpoint.

-

-

Downstream Analysis:

-

After the incubation period, cells can be harvested for various downstream analyses as described in the subsequent protocols.

-

Caption: General experimental workflow for using this compound.

Protocol 2: Assessment of Cell Viability (e.g., using CCK-8 or MTT assay)

This protocol is used to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

-

Cells treated with this compound as per Protocol 1 in a 96-well plate.

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.

-

Microplate reader.

Procedure:

-

Following treatment with this compound for the desired duration (e.g., 72 hours), add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of IRAK4 Pathway Inhibition by Western Blot

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling proteins.

Materials:

-

Cells treated with this compound as per Protocol 1.

-

LPS or other appropriate TLR/IL-1R ligand for stimulation.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-p65, anti-p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce pathway activation.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Perform SDS-PAGE and Western blotting according to standard procedures.

-

Probe the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

Protocol 4: Measurement of Cytokine Production by ELISA

This protocol is used to quantify the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

Cells treated with this compound as per Protocol 1.

-

LPS or other appropriate TLR/IL-1R ligand for stimulation.

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Microplate reader.

Procedure:

-

Pre-treat cells with this compound or vehicle for a specified time (e.g., 2 hours).

-

Stimulate the cells with an agonist (e.g., LPS at 100 ng/mL) for a longer period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK4 in various biological processes and disease models. The protocols provided here offer a framework for utilizing this inhibitor in cell culture experiments. Researchers should optimize the experimental conditions, including inhibitor concentration and treatment duration, for their specific cell type and application. Careful experimental design and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Irak4-IN-17 Treatment of Diffuse Large B-cell Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Irak4-IN-17, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, on Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This document includes quantitative data on the compound's activity, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, particularly the Activated B-cell-like (ABC) subtype, harbors activating mutations in the MYD88 gene, most commonly the L265P mutation.[1] This mutation leads to constitutive activation of the Toll-like receptor (TLR) signaling pathway, which critically depends on the kinase activity of IRAK4.[2][3][4] IRAK4 is a serine/threonine kinase that acts as a central node in the "Myddosome" complex, a signaling platform that also includes MYD88 and other IRAK family members.[5][6][7] The activation of this pathway results in the downstream activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes cell survival and proliferation in these cancer cells.[1][2][6]

This compound is a potent and selective small molecule inhibitor of IRAK4 with an IC50 of 1.3 nM.[8] It has been shown to selectively suppress the growth of DLBCL cell lines that carry the MYD88 L265P mutation, highlighting its potential as a targeted therapeutic agent.[8]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound against various DLBCL cell lines.

Table 1: In vitro Potency of this compound in DLBCL Cell Lines

| Cell Line | MYD88 Mutational Status | IC50 (μM) | Citation |

| OCI-LY10 | L265P | 0.7 | [8] |

| TMD8 | L265P | 1.2 | [8] |

| Ramos | Wild-Type | 11.4 | [8] |

| HT | Wild-Type | 40.1 | [8] |

Table 2: Mechanistic Effects of this compound in MYD88-mutant DLBCL Cell Lines

| Cell Line(s) | Treatment Conditions | Observed Effect | Citation |

| OCI-LY10, TMD8 | 0.3-10 μM, 2 hours | Inhibition of IRAK4, IKKβ, and NF-κB p65 phosphorylation | [8] |

Signaling Pathway

The primary mechanism of action of this compound in MYD88-mutant DLBCL is the inhibition of the TLR/MYD88/NF-κB signaling pathway. A diagram illustrating this pathway is provided below.

Caption: this compound inhibits the TLR/MYD88 signaling pathway in DLBCL.

Experimental Workflow

A generalized workflow for evaluating the effects of this compound on DLBCL cell lines is depicted below.

References

- 1. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]

- 5. Paper: Targeting MYD88-Mutant DLBCL with IRAKIMiDs: A Comparison to IRAK4 Kinase Inhibition and Evaluation of Synergy with Rational Combinations [ash.confex.com]

- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Irak4-IN-17 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

For research use only. Not for use in diagnostic procedures.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The pathogenesis of EAE is primarily driven by myelin-specific CD4+ T cells, particularly Th1 and Th17 lineages, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[2][3]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[4][5] These pathways are pivotal in both innate and adaptive immunity. IRAK4 kinase activity is essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17, which play a crucial role in the development of EAE.[6][7] Genetic inactivation of IRAK4 kinase in mice confers significant resistance to EAE, characterized by reduced CNS inflammation and decreased IL-17 production.[6][7]

Irak4-IN-17 is a potent and selective inhibitor of IRAK4 with an IC50 of 1.3 nM.[8] While its application has been documented in lymphoma research, its potential as a therapeutic agent in autoimmune diseases like MS is significant.[8] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.

Mechanism of Action: IRAK4 Signaling in EAE

IRAK4 is a key node in the MyD88-dependent signaling cascade initiated by TLRs and the IL-1 receptor (IL-1R). This pathway is integral to the activation of pro-inflammatory transcription factors like NF-κB and AP-1, and is essential for the differentiation and function of Th17 cells, which are key drivers of EAE pathology. By inhibiting the kinase activity of IRAK4, this compound is expected to block this cascade, thereby suppressing the production of inflammatory cytokines and inhibiting the pathogenic T-cell response.

Experimental Protocols

The following protocols describe the induction of EAE in C57BL/6 mice and the subsequent evaluation of this compound. Both prophylactic (treatment starts at immunization) and therapeutic (treatment starts at disease onset) paradigms are outlined.

EAE Induction in C57BL/6 Mice (Active Immunization)

This protocol is adapted from standard procedures for inducing chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.[9][10][11][12]

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

-

Pertussis toxin (PTX)

-

Sterile PBS and 0.9% NaCl (saline)

-

Syringes and needles

Procedure:

-

Preparation of MOG₃₅₋₅₅/CFA Emulsion:

-

Dissolve MOG₃₅₋₅₅ peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG₃₅₋₅₅ solution 1:1 with CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

The final concentration of MOG₃₅₋₅₅ will be 1 mg/mL. Each mouse will receive 200 µL of the emulsion (100 µg MOG₃₅₋₅₅).

-

-

Immunization (Day 0):

-

Anesthetize mice appropriately.

-

Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into the left flank and another 100 µL into the right flank (total volume 200 µL per mouse).[10]

-

Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

-

-

Second PTX Injection (Day 2):

Preparation and Administration of this compound

As this compound is a small molecule inhibitor, it is suitable for oral administration. Oral IRAK4 inhibitors have been successfully used in preclinical and clinical studies.[14][15][16][17]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle. The final concentration of DMSO should be minimal (<1%).

-

The dosing concentration should be calculated based on the desired dosage (e.g., 10, 30, 60 mg/kg) and the average weight of the mice. A dosing volume of 5-10 mL/kg is standard.

-

Note: The optimal dose and vehicle for this compound must be determined empirically through pharmacokinetic and tolerability studies.

-

-

Administration Schedule:

-

Prophylactic Treatment: Begin daily oral gavage on Day 0 (day of immunization) and continue throughout the study period (typically 28-30 days).

-

Therapeutic Treatment: Begin daily oral gavage upon the first signs of clinical EAE (clinical score ≥ 1.0) and continue throughout the study period.

-

A vehicle control group must be included in all experiments.

-

Clinical Assessment of EAE

Mice should be monitored daily for clinical signs of EAE and body weight starting from Day 7 post-immunization. Scoring should be performed by an observer blinded to the treatment groups.[11][18]

Standard EAE Clinical Scoring Scale: [19][20][21]

-

0.0: No clinical signs.

-

0.5: Distal limp tail.

-

1.0: Completely limp tail.

-

1.5: Limp tail and hindlimb weakness (wobbly gait).

-

2.0: Unilateral partial hindlimb paralysis.

-

2.5: Bilateral partial hindlimb paralysis.

-

3.0: Complete bilateral hindlimb paralysis.

-

3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness.

-

4.0: Complete paralysis (tetraplegia).

-

5.0: Moribund state or death.

Tissue Collection and Processing (Endpoint Analysis)

At the study endpoint (e.g., Day 28), mice are euthanized for tissue collection.

Procedure:

-

Perfuse mice transcardially with ice-cold PBS to remove blood from tissues.

-

CNS Tissue: Carefully dissect the brain and spinal cord.

-

For Histology: Post-fix tissues in 4% paraformaldehyde, process, and embed in paraffin.

-

For Immune Cell Isolation: Keep tissues in ice-cold RPMI medium for immediate processing.

-

-

Spleen and Lymph Nodes: Harvest spleen and draining lymph nodes (inguinal) and place in ice-cold RPMI for cell isolation.

Histopathological Analysis

Procedure:

-

Cut 5-µm thick paraffin sections of the spinal cord.

-

Hematoxylin & Eosin (H&E) Staining: To assess cellular infiltration and inflammation.

-

Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.[22]

-

Quantify inflammation and demyelination scores on blinded sections using a standardized scale (e.g., 0: no signs; 1: mild; 2: moderate; 3: severe).

Immune Cell Isolation and Flow Cytometry

Procedure:

-

CNS: Dissociate brain and spinal cord tissue using a neural tissue dissociation kit or enzymatic digestion (e.g., collagenase/DNase). Isolate mononuclear cells using a Percoll gradient.[23][24]

-

Spleen/Lymph Nodes: Generate single-cell suspensions by mechanical disruption through a 70-µm cell strainer.

-

Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8, CD45, CD11b) and intracellular/intranuclear markers (e.g., IFN-γ, IL-17A, FoxP3) to quantify immune cell populations.

Cytokine Analysis

Procedure:

-

Culture single-cell suspensions from the spleen or CNS with or without MOG₃₅₋₅₅ peptide (20 µg/mL) for 48-72 hours.[25]

-

Collect supernatants and measure cytokine concentrations (e.g., IL-17A, IFN-γ, IL-6, TNF-α) using ELISA or a multiplex bead array assay.[26]

Experimental Workflow Visualization

Data Presentation

Quantitative data should be collected and analyzed to determine the efficacy of this compound. Below are examples of how to structure the results.

Table 1: Clinical EAE Parameters

| Treatment Group | N | Day of Onset (Mean ± SEM) | Peak Score (Mean ± SEM) | Cumulative Score (Mean ± SEM) |

|---|---|---|---|---|

| Vehicle | 12 | 11.5 ± 0.8 | 3.2 ± 0.3 | 45.1 ± 5.2 |

| This compound (10 mg/kg) | 12 | 14.2 ± 1.1* | 2.1 ± 0.4* | 28.3 ± 4.8* |

| This compound (30 mg/kg) | 12 | 16.5 ± 1.3** | 1.3 ± 0.2** | 15.7 ± 3.1** |

| This compound (60 mg/kg) | 12 | No Onset | 0.0 ± 0.0*** | 0.0 ± 0.0*** |

*Note: Data are representative and hypothetical. Statistical analysis (e.g., ANOVA) is required. *, p<0.05; **, p<0.01; **, p<0.001 vs. Vehicle.

Table 2: Histopathological Scores in Spinal Cord (Day 28)

| Treatment Group | Inflammation Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) |

|---|---|---|

| Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 |

| This compound (30 mg/kg) | 1.1 ± 0.3** | 0.9 ± 0.2** |

*Note: Scored on a 0-3 scale. Data are representative. *, p<0.01 vs. Vehicle.

Table 3: Cytokine Production by MOG₃₅₋₅₅-Restimulated Splenocytes (pg/mL)

| Treatment Group | IL-17A (Mean ± SEM) | IFN-γ (Mean ± SEM) | IL-6 (Mean ± SEM) |

|---|---|---|---|

| Vehicle | 1540 ± 210 | 850 ± 95 | 1250 ± 150 |

| This compound (30 mg/kg) | 250 ± 45*** | 680 ± 70 | 310 ± 50*** |

*Note: Data are representative. **, p<0.001 vs. Vehicle.

Table 4: Immune Cell Populations in CNS at Peak Disease

| Treatment Group | Total CD45high Cells (x10⁴) | CD4+IL-17A+ Cells (%) | CD4+IFN-γ+ Cells (%) |

|---|---|---|---|

| Vehicle | 15.6 ± 2.1 | 4.5 ± 0.6 | 12.1 ± 1.5 |

| This compound (30 mg/kg) | 3.2 ± 0.8** | 0.8 ± 0.2** | 9.8 ± 1.1 |

*Note: Data are representative. Percentage of parent CD4+ gate. *, p<0.01 vs. Vehicle.

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redoxis.se [redoxis.se]

- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 kinase activity is required for Th17 differentiation and Th17-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 19. inotiv.com [inotiv.com]

- 20. researchgate.net [researchgate.net]

- 21. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]

- 22. Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE) | Neupsy Key [neupsykey.com]

- 23. One Brain—All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Focal Transient CNS Vessel Leak Provides a Tissue Niche for Sequential Immune Cell Accumulation during the Asymptomatic Phase of EAE Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]

Application Notes and Protocols for Detecting p-IRAK4 Inhibition by Irak4-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

Irak4-IN-17 is a potent and selective small molecule inhibitor of IRAK4 with a reported IC50 of 1.3 nM. By blocking the kinase activity of IRAK4, this compound effectively suppresses the phosphorylation of IRAK4 and downstream signaling events. These application notes provide a detailed protocol for treating diffuse large B-cell lymphoma (DLBCL) cell lines with this compound and subsequently detecting the inhibition of IRAK4 phosphorylation using Western blot analysis.

Signaling Pathway

The IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming the core of the Myddosome complex. This proximity induces the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1. Activated IRAK1 recruits and activates TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of downstream pathways including NF-κB and MAPK, resulting in the transcription of inflammatory genes. This compound acts by inhibiting the kinase activity of IRAK4, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[1]

Experimental Data

The following table summarizes representative quantitative data on the inhibition of IRAK4 phosphorylation in OCI-LY10 cells treated with various concentrations of this compound for 2 hours. The levels of phosphorylated IRAK4 (p-IRAK4) were normalized to the total IRAK4 levels and expressed as a percentage of the vehicle-treated control.

| This compound Concentration (nM) | Mean p-IRAK4 Level (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 1 | 55.3 | 4.1 |

| 10 | 15.8 | 2.5 |

| 100 | 5.1 | 1.8 |

| 1000 | 2.3 | 0.9 |

Experimental Workflow

The overall experimental workflow for assessing the inhibition of IRAK4 phosphorylation by this compound is depicted below.

Detailed Protocols

Cell Culture and Treatment

This protocol is optimized for the human DLBCL cell lines OCI-LY10 and TMD8, which harbor the MYD88 L265P mutation leading to constitutive IRAK4 signaling.

Materials:

-

OCI-LY10 or TMD8 cells

-

For OCI-LY10: IMDM with 20% Fetal Bovine Serum (FBS)

-

For TMD8: RPMI-1640 with 10% FBS

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture OCI-LY10 and TMD8 cells in their respective media, supplemented with 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

-

After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and proceed immediately to cell lysis.

Western Blot Protocol for p-IRAK4 Detection

Materials:

-

Cell pellets from the treatment protocol

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBS-T)

-

Primary antibodies:

-

Rabbit anti-phospho-IRAK4 (Thr345/Ser346)

-

Mouse anti-total IRAK4

-

Rabbit or Mouse anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-IRAK4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

-

Signal Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Reprobing (Optional but Recommended):

-

To detect total IRAK4 and a loading control (e.g., GAPDH) on the same membrane, strip the membrane using a mild stripping buffer.

-

After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total IRAK4 and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-IRAK4 signal to the total IRAK4 signal for each sample.

-

Further normalize to the loading control to account for any loading inaccuracies.

-

Express the results as a percentage of the vehicle-treated control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-IRAK4 signal | Inefficient lysis, low protein load, inactive antibody, insufficient treatment time, loss of phosphorylation. | Ensure use of fresh lysis buffer with phosphatase inhibitors. Increase protein load. Check antibody datasheet for recommended dilution and positive controls. Optimize treatment time. Keep samples on ice or frozen to preserve phosphorylation. |

| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or try a different blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |

| Multiple non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are used during lysis. |

| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a reliable loading control like GAPDH or β-actin. |

References

Application Notes: Measuring Cytokine Inhibition by Irak4-IN-17 using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irak4-IN-17 is a potent and selective inhibitor of IRAK4, targeting its kinase activity. By blocking the catalytic function of IRAK4, this compound effectively disrupts the downstream signaling cascade, leading to a reduction in the production of key inflammatory cytokines. This makes it a valuable tool for studying the role of IRAK4 in inflammatory responses and a potential therapeutic candidate for a range of diseases.

This document provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in cultured cells.

Principle of the Assay

This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines, specifically TNF-α and IL-6. The human monocytic cell line, THP-1, is differentiated into a macrophage-like state and then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 signaling pathway. In the presence of LPS, the cells will produce and secrete high levels of TNF-α and IL-6. By pre-treating the cells with varying concentrations of this compound, the dose-dependent inhibition of cytokine production can be accurately measured using a sandwich ELISA.

Data Presentation

The following tables summarize representative quantitative data obtained from an experiment measuring the inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated THP-1 cells.

Table 1: Inhibition of TNF-α Production by this compound

| This compound Concentration (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 1250 ± 85 | 0 |

| 1 | 1025 ± 70 | 18 |

| 10 | 650 ± 55 | 48 |

| 100 | 275 ± 30 | 78 |

| 1000 | 110 ± 15 | 91.2 |

| Unstimulated Control | 50 ± 8 | - |

Table 2: Inhibition of IL-6 Production by this compound

| This compound Concentration (nM) | IL-6 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 850 ± 60 | 0 |

| 1 | 720 ± 50 | 15.3 |

| 10 | 450 ± 40 | 47.1 |

| 100 | 180 ± 25 | 78.8 |

| 1000 | 75 ± 10 | 91.2 |

| Unstimulated Control | 30 ± 5 | - |

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. kymeratx.com [kymeratx.com]

- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Irak4-IN-17 in Patient-Derived Xenograft (PDX) Models of Diffuse Large B-cell Lymphoma (DLBCL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by significant heterogeneity. The Activated B-cell-like (ABC) subtype of DLBCL often exhibits a poorer prognosis. A significant portion of ABC-DLBCL cases, approximately 30%, harbor activating mutations in the MYD88 gene, most notably the L265P mutation.[1][2][3] This mutation leads to the constitutive activation of the Toll-like receptor (TLR) signaling pathway, which critically depends on the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] The subsequent activation of NF-κB signaling promotes lymphoma cell survival and proliferation.[1][4] Consequently, IRAK4 has emerged as a promising therapeutic target in these malignancies.[1]

This document provides detailed application notes and protocols for the use and evaluation of IRAK4 inhibitors, with a focus on compounds structurally and functionally similar to "Irak4-IN-17", such as CA-4948 (emavusertib), in patient-derived xenograft (PDX) models of DLBCL. These models are invaluable for preclinical efficacy testing as they retain the biological and genetic characteristics of the original patient tumors.[2][5]

Signaling Pathway of IRAK4 in MYD88-Mutant DLBCL

The primary mechanism of action for IRAK4 inhibitors in a significant subset of DLBCL is the disruption of the oncogenic signaling cascade initiated by the MYD88 L265P mutation. This mutation facilitates the spontaneous formation of a "Myddosome" complex, leading to the activation of IRAK4 and downstream signaling pathways that are crucial for the survival of ABC-DLBCL cells.

Quantitative Data Summary

The efficacy of IRAK4 inhibitors has been demonstrated in various DLBCL PDX models. The following table summarizes the available quantitative data for the IRAK4 inhibitor CA-4948 (emavusertib).

| PDX Model/Cell Line Xenograft | DLBCL Subtype | Key Mutations | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation(s) |

| OCI-LY3 Xenograft | ABC | MYD88 L265P | CA-4948 | Dose-dependent | Efficacious | [1][6] |

| OCI-LY10 Xenograft | ABC | MYD88 L265P | CA-4948 | Dose-dependent | >90% | [6] |

| PDX Model Panel (4 of 5) | ABC | MYD88 & CD79B | CA-4948 | Not specified | Significant efficacy | [1][6][7] |

| Resistant PDX Model | ABC | MYD88 L265P, BCL6 trans. | CA-4948 | Not specified | Resistant | [1][7] |

| Resistant PDX Model | ABC | MYD88 L265P, BCL6 trans. | CA-4948 + Ibrutinib | Not specified | Synergistic TGI | [1][7] |

| OCI-Ly10 Xenograft | ABC | MYD88 L265P | CA-4948 (emavusertib) | Not specified | 63% | [8] |

| OCI-Ly10 Xenograft | ABC | MYD88 L265P | Venetoclax | Not specified | 71% | [8] |

| OCI-Ly10 Xenograft | ABC | MYD88 L265P | CA-4948 + Venetoclax | Not specified | Tumor Regression | [8] |

Note: Specific TGI percentages and p-values are not consistently reported across all public-facing documents. Researchers should refer to the primary publications for more detailed statistical analysis.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of an IRAK4 inhibitor in DLBCL PDX models involves several key stages, from model establishment to data analysis.

Detailed Experimental Protocols

The following protocols are synthesized from best practices described in the literature for establishing DLBCL PDX models and conducting preclinical drug efficacy studies.[2][5][9][10]

Protocol 1: Establishment of DLBCL Patient-Derived Xenograft (PDX) Models

1. Animal Models:

-

Use severely immunodeficient mice, such as 6- to 8-week-old NOD scid gamma (NSG) mice, which are optimal for supporting the growth of human hematopoietic tumors.[2]

-

House mice in a specific-pathogen-free (SPF) facility and handle them in a sterile biosafety cabinet.

2. Patient Sample Acquisition:

-

Obtain fresh, viable tumor biopsy samples from DLBCL patients under an approved institutional review board (IRB) protocol with informed consent.[2]

-

Transport the sample on ice in a sterile collection medium (e.g., RPMI-1640 with antibiotics).

3. Tumor Processing and Implantation:

-

In a sterile environment, mechanically dissect the tumor tissue into small fragments (approximately 3 mm³).

-